Dimethyl (hydroxymethyl)phosphonate
Overview
Description
Dimethyl (hydroxymethyl)phosphonate is an organophosphorus compound with the molecular formula C3H9O4P. It is a colorless to pale yellow liquid that is soluble in many organic solvents but not in water . This compound is widely used as an intermediate in the synthesis of various organophosphorus compounds, including pesticides, flame retardants, and chemical reagents .
Mechanism of Action
Target of Action
Dimethyl (hydroxymethyl)phosphonate is an organophosphorus compound . It is a versatile building block in the synthesis of diverse biologically important phosphonates and their analogs . It is often used in the synthesis of dimethylphosphite class compounds, which are components of insecticides and fungicides .
Mode of Action
The compound is known to react readily as a nucleophilic species . It is often used in the conjugate addition of nucleophiles to electron-deficient alkenes, a process known as the hetero-Michael reaction . This reaction allows the construction of different carbon-heteroatom bonds .
Biochemical Pathways
The compound is involved in the synthesis of biologically and synthetically important phosphorus-bearing compounds . The Michael addition of H-phosphonates to different Michael acceptors is a key step in these synthesis processes .
Result of Action
The result of the action of this compound is the synthesis of diverse biologically important phosphonates and their analogs . These compounds have various applications, including use in pesticides .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity often requires efficient catalysts for the reaction to proceed under mild conditions and in a reasonable yield and selectivity . It should be stored in a dry, light-protected, well-ventilated place, away from fire sources and oxidants, and should avoid contact with strong oxidants, acids, and alkaline substances .
Biochemical Analysis
Biochemical Properties
Dimethyl (hydroxymethyl)phosphonate plays a significant role in biochemical reactions, particularly in the metabolism of phosphonates and phosphinates. It interacts with various enzymes and proteins, including phosphoenolpyruvate phosphomutase, which catalyzes the conversion of phosphoenolpyruvate to phosphonopyruvate . This interaction is crucial for the biosynthesis of C-P compounds, which are derivatives of phosphonate and phosphinate . Additionally, this compound is involved in the hydrolysis of phosphinates and phosphonates, a process that can occur under both acidic and basic conditions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit cholinesterase, an enzyme that breaks down acetylcholine, leading to increased levels of this neurotransmitter . This inhibition can affect nerve cell function and signaling. Moreover, this compound can penetrate the blood-brain barrier and exhibit efficacy in vivo in rodents .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. It binds to enzymes such as cholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine . This binding interaction is crucial for its biochemical effects. Additionally, this compound can undergo hydrolysis, resulting in the formation of phosphonic and phosphinic acids, which are biologically active compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature and does not easily degrade or decompose . Its hydrolysis can occur under specific conditions, leading to the formation of biologically active phosphonic and phosphinic acids . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can inhibit cholinesterase and affect nerve cell function . At high doses, it can cause toxic or adverse effects, including irritation of the skin, eyes, mucous membranes, and upper respiratory tract . These effects highlight the importance of dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of phosphonates and phosphinates. It interacts with enzymes such as phosphoenolpyruvate phosphomutase, which catalyzes the formation of phosphonopyruvate from phosphoenolpyruvate . This reaction is a key step in the biosynthesis of C-P compounds. Additionally, this compound can undergo hydrolysis to form phosphonic and phosphinic acids, which are further metabolized by various enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can penetrate the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on nerve cells . The compound’s solubility in organic solvents facilitates its distribution within lipid-rich environments, such as cell membranes .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles within cells, where it exerts its biochemical effects. For example, its ability to inhibit cholinesterase suggests that it may localize to regions where this enzyme is active, such as synaptic clefts in nerve cells . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (hydroxymethyl)phosphonate can be synthesized through the reaction of methanol with dimethyl phosphite. The reaction typically occurs at room temperature and involves the following steps :
Reaction: Dimethyl phosphite reacts with formaldehyde in the presence of a base catalyst.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce phosphonic acids.
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used as the reagent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Various alkylating agents or halogenating agents can be employed.
Major Products:
Hydrolysis: Produces phosphonic acids.
Oxidation: Yields phosphonic acid derivatives.
Substitution: Results in substituted phosphonate esters.
Scientific Research Applications
Dimethyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Dimethyl (hydroxymethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (hydroxymethyl)phosphonate: Similar in structure but with ethyl groups instead of methyl groups.
Dimethyl phosphite: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Dimethyl methylphosphonate: Used in the production of chemical weapons, highlighting the importance of structural differences in determining the compound’s applications.
Uniqueness: this compound is unique due to its hydroxymethyl group, which enhances its reactivity and versatility in chemical synthesis. This structural feature allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
dimethoxyphosphorylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIERWUPLBOKSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453317 | |
Record name | Dimethyl (hydroxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24630-67-9 | |
Record name | Dimethyl (hydroxymethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.